molecular formula C14H16N2O3 B13679538 2-benzyl-7-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione

2-benzyl-7-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B13679538
M. Wt: 260.29 g/mol
InChI Key: KUCDEHRBENETSA-UHFFFAOYSA-N
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Description

2-Benzyl-7-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione (CAS: 132714-97-7) is a pyrrolopyrazine-dione derivative with the molecular formula C₁₄H₁₆N₂O₃ and a molecular weight of 260.288 . Its structure features a benzyl group at position 2 and a hydroxyl group at position 7, distinguishing it from simpler pyrrolopyrazine-dione analogs. The compound is commercially available for research purposes, with purity levels up to 97% .

Properties

IUPAC Name

2-benzyl-7-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-11-6-12-14(19)15(9-13(18)16(12)8-11)7-10-4-2-1-3-5-10/h1-5,11-12,17H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCDEHRBENETSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)N(CC2=O)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Peptide Coupling and Cyclization

A classical method involves the synthesis of tryptophan or phenylalanine derivatives, followed by peptide coupling to form dipeptides that cyclize into diketopiperazines. For example, in the synthesis of related paraherquamide analogs, the diketopiperazine ring is formed via two successive peptide couplings, followed by cyclization steps to yield the bicyclic core.

  • Key Steps:
    • Preparation of chiral amino acid derivatives (e.g., tryptophan derivatives)
    • Coupling to form dipeptides using peptide coupling reagents
    • Cyclization to form the diketopiperazine ring
    • Functional group modifications to introduce benzyl and hydroxy groups

This method offers stereocontrol by using optically pure amino acid precursors and allows for stepwise optimization of each intermediate.

One-Pot Diastereoselective Synthesis via Multicomponent Reactions

A more recent and efficient approach is the one-pot diastereoselective synthesis of pyrrolopiperazine-2,6-diones, which are structurally related to the target compound. This method employs a multicomponent Ugi-type reaction involving:

  • An α-aminoester hydrochloride
  • 3-bromopropionic acid or related brominated acids
  • Phenylglyoxal
  • Isocyanides

The reaction proceeds at room temperature for 24 hours, followed by treatment with cesium carbonate under reflux to induce intramolecular cyclization and formation of the fused bicyclic diketopiperazine system.

  • Advantages:

    • One-pot procedure reduces purification steps
    • High diastereoselectivity controlled by the chiral center of the aminoester
    • Avoids use of protecting groups and multiple couplings
  • Key Mechanistic Insights:

    • Intramolecular N-acylation leads to the fused diketopiperazine-pyrrolidinone system
    • Retro-Claisen side reactions can occur but are minimized by controlling reaction conditions
    • The stereochemical outcome is governed by protonation of enolate intermediates influenced by the chiral aminoester

Reaction Conditions and Purification

  • Typical solvents: Acetonitrile, methanol, chloroform
  • Bases: Cesium carbonate, potassium hydroxide
  • Temperature: Room temperature stirring followed by reflux for cyclization
  • Purification: Column chromatography using silica gel with hexane/ethyl acetate mixtures as eluents

Comparative Summary of Preparation Methods

Feature Stepwise Peptide Coupling Method One-Pot Diastereoselective Multicomponent Method
Starting Materials Chiral amino acid derivatives α-Aminoester hydrochlorides, bromopropionic acid, phenylglyoxal, isocyanides
Reaction Type Sequential peptide couplings and cyclization Multicomponent Ugi-type reaction followed by cyclization
Stereochemical Control Via chiral amino acid precursors Diastereoselective controlled by chiral aminoester
Reaction Time Multiple steps, longer overall ~24 hours for reaction + 1 hour reflux
Purification Multiple purifications after each step Single purification after reaction
Yield and Efficiency Moderate to high, depending on step optimization High efficiency and fewer steps
Scalability More complex due to multiple steps More scalable due to one-pot nature

Research Findings and Notes

  • The stereochemistry of the compound is critical for biological activity and is reliably introduced using chiral amino acid derivatives or chiral α-aminoesters.
  • The one-pot method is favored for rapid synthesis and diastereoselectivity but requires careful control of water content and base equivalents to avoid side reactions such as retro-Claisen cleavage.
  • Analytical techniques such as 1H NMR spectroscopy are essential to monitor reaction progress and identify side products like methyl benzoate formed during retro-Claisen reactions.
  • The fused bicyclic diketopiperazine scaffold is a common motif in bioactive natural products, and these synthetic methods provide access to analogs for medicinal chemistry exploration.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-7-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

2-benzyl-7-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzyl-7-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Anticancer Activity

  • Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione : Induces apoptosis in HCT116 colon cancer cells via DNA fragmentation .
  • Hexahydro-3-(phenylmethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione : Cytotoxic to human cervical cancer cells (HeLa) at IC₅₀ values < 50 µg/mL .

Antimicrobial and Antifungal Activity

  • Hexahydro-3-(phenylmethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione: Inhibits Pseudomonas aeruginosa biofilm formation (60% inhibition at 10 µg/mL) .
  • Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione : Effective against gram-positive (Staphylococcus aureus) and gram-negative (E. coli) bacteria .
  • Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione : Antibacterial activity via DNA alkylation (98% purity in epoxy resin degradation studies) .

Antioxidant Activity

  • Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione : Exhibits DPPH radical scavenging activity (EC₅₀ = 12 µg/mL) in Bacillus tequilensis extracts .
  • 3-Isobutyl derivative : Moderate antioxidant capacity in Streptomyces spp. cultures .

Nematicidal Activity

  • Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione : Causes 64.2% mortality in Meloidogyne incognita juveniles at 20 mg/mL .
  • Thymine (co-isolated analog) : Outperforms pyrrolopyrazine derivatives with 99–100% nematode mortality .

Biological Activity

2-benzyl-7-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione (CAS Number: 132714-97-7) is a polycyclic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C14H16N2O3
  • Molecular Weight : 260.288 g/mol
  • MDL Number : MFCD28132965

Biological Activity Overview

The biological activity of 2-benzyl-7-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione has been explored in various studies. The following sections summarize key findings regarding its antifungal and cytotoxic properties.

Antifungal Activity

A study conducted by Kannabiran (2016) evaluated the antifungal properties of a related compound, pyrrolo[1,2-a]pyrazine-1,4-dione hexahydro-3-(phenylmethyl) (PPDHP), extracted from Streptomyces sp. This compound demonstrated mild hemolytic activity with an effective concentration (EC50) of 115.5 µg/mL against human erythrocytes. Moreover, it exhibited moderate cytotoxicity with a 50% inhibitory concentration (IC50) of 500 µg/mL on RAW 264.7 cell lines. The study concluded that diketopiperazine compounds could serve as potential antifungal agents due to their promising bioactivity .

Cytotoxicity and Genotoxicity

In the same study by Kannabiran (2016), the genotoxic effects were assessed by evaluating chromosomal aberrations in peripheral blood lymphocytes. The results indicated minimal chromosomal damage compared to controls treated with streptomycin. This suggests that while the compound exhibits some cytotoxic effects, it may have a favorable safety profile regarding genotoxicity .

The exact mechanisms through which 2-benzyl-7-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione exerts its biological effects are not fully elucidated. However, related compounds have shown various mechanisms including:

  • Inhibition of Enzymatic Activity : Some pyrrolo[1,2-a]pyrazines have been reported to inhibit specific enzymes involved in fungal metabolism.
  • Cell Membrane Disruption : The hemolytic activity observed may indicate a mechanism involving disruption of cellular membranes.

Case Studies and Research Findings

StudyCompoundFindings
Kannabiran (2016)PPDHPMild hemolytic activity (EC50: 115.5 µg/mL); Moderate cytotoxicity (IC50: 500 µg/mL); Minimal genotoxicity compared to streptomycin .
Patent AnalysisPolycyclic carbamoylpyridone derivativesPotential anti-HIV integrase inhibitory activity was noted in similar compounds .

Q & A

Q. What methods are employed to structurally identify and confirm 2-benzyl-7-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione?

Answer:

  • HPLC-TOF MS : High-resolution mass spectrometry provides molecular weight and fragmentation patterns to confirm the molecular formula (e.g., C16H18N2O3) .
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are critical for elucidating the compound's stereochemistry and substituent positions. For example, the 7-hydroxy group and benzyl moiety can be identified through characteristic chemical shifts and coupling patterns .
  • Comparative Analysis : Match spectral data with literature or databases (e.g., NIST) to validate structural assignments .

Q. How is this compound isolated from microbial or environmental extracts?

Answer:

  • Solvent Extraction : Use polar solvents (e.g., ethyl acetate, methanol) to extract metabolites from microbial cultures .
  • Chromatographic Techniques : Employ column chromatography (silica gel, Sephadex LH-20) or preparative HPLC for purification. Fractions are monitored via TLC or UV detection .
  • Bioactivity-Guided Fractionation : Prioritize fractions showing cytotoxic or antimicrobial activity during isolation .

Q. What are the primary bioactivities reported for this compound?

Answer:

  • Cytotoxic Activity : Induces apoptosis in human cancer cell lines (e.g., HeLa, Caco-2) via AKT1 pathway inhibition .
  • Antimicrobial Effects : Inhibits biofilm formation in Pseudomonas aeruginosa and E. coli at concentrations of 10–50 µg/mL .
  • Antioxidant Properties : Scavenges free radicals (e.g., DPPH assay) with IC50 values comparable to ascorbic acid .

Advanced Research Questions

Q. How can microbial culture conditions be optimized to enhance the yield of this compound?

Answer:

  • Parameter Variation : Test pH (5–9), temperature (25–37°C), and carbon/nitrogen sources (e.g., glucose, peptone) in shake-flask cultures .
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables and identify optimal conditions .
  • Precursor Feeding : Supplement cultures with amino acids (e.g., phenylalanine, proline) to boost diketopiperazine biosynthesis .

Q. How can contradictions in bioactivity data across studies be resolved?

Answer:

  • Substituent-Specific Analysis : Compare bioactivity of derivatives (e.g., 3-benzyl vs. 3-isobutyl substituents) to identify structure-activity relationships. For example, 3-benzyl derivatives show stronger anti-biofilm activity against P. aeruginosa than 3-isobutyl analogs .
  • Statistical Validation : Apply bootstrap resampling (≥1,000 replicates) to assess confidence in phylogenetic or bioactivity clustering, ensuring reproducibility .
  • Dose-Response Curves : Standardize assays (e.g., MTT for cytotoxicity) across labs to minimize variability .

Q. What methodologies are used to study the compound's mechanism of action in cancer cells?

Answer:

  • Apoptosis Assays : Measure caspase-3/7 activation and mitochondrial membrane potential loss via flow cytometry .
  • Pathway Inhibition Studies : Use Western blotting to detect phosphorylation changes in AKT1 or MAPK pathways .
  • Transcriptomic Profiling : RNA-seq or qPCR to identify differentially expressed genes (e.g., pro-apoptotic BAX or anti-apoptotic BCL-2) .

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